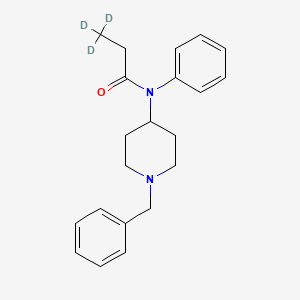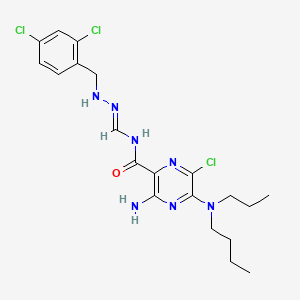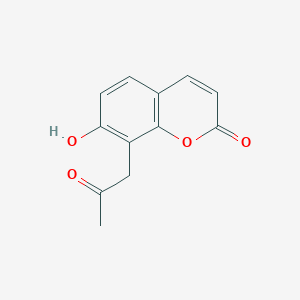
8-Acetyl-4-methyl umbelliferone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl umbelliferone typically involves the Pechmann condensation reaction. This method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid, such as concentrated sulfuric acid . The reaction conditions usually require refluxing the mixture to facilitate the formation of the coumarin ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetyl-4-methyl umbelliferone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Applications De Recherche Scientifique
8-Acetyl-4-methyl umbelliferone has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting metal ions and monitoring chemical reactions.
Biology: Employed in studying enzyme activities and cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical formulations
Mécanisme D'action
The mechanism of action of 8-acetyl-4-methyl umbelliferone involves multiple pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: Induces apoptosis and inhibits cell proliferation by targeting specific molecular pathways, such as the Wnt/β-catenin signaling pathway
Comparaison Avec Des Composés Similaires
Similar Compounds
Umbelliferone (7-hydroxycoumarin): A naturally occurring coumarin with similar pharmacological properties.
4-Methylumbelliferone: Another derivative with notable biological activities.
Esculetin (6,7-dihydroxycoumarin): Known for its antioxidant and anti-inflammatory effects
Uniqueness
8-Acetyl-4-methyl umbelliferone stands out due to its unique acetyl group, which enhances its chemical reactivity and potential for forming various derivatives. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
7-hydroxy-8-(2-oxopropyl)chromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)6-9-10(14)4-2-8-3-5-11(15)16-12(8)9/h2-5,14H,6H2,1H3 |
Clé InChI |
XGWKFCJKTXZLOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC2=C1OC(=O)C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


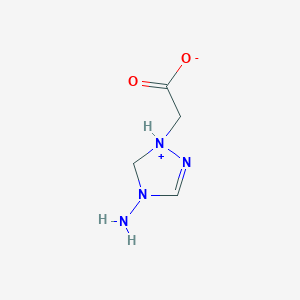
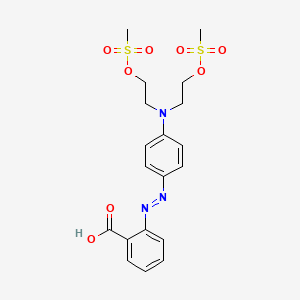
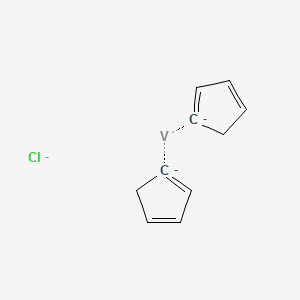

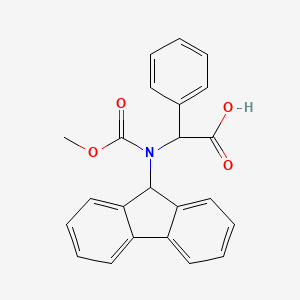
![(7S,10S,10aS)-Octahydro-7,10-methanopyrido[1,2-a]azepine-6,9-dione](/img/structure/B13833937.png)
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
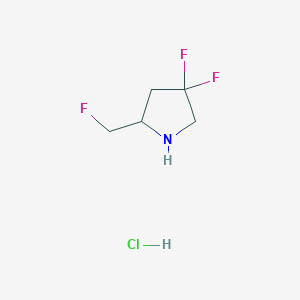
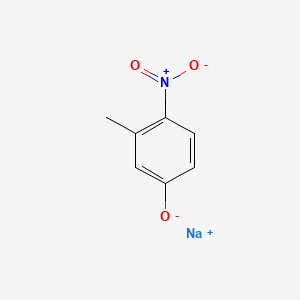
![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)
